

6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 6-Nitro-1H-indazole-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, and reactivity of **6-Nitro-1H-indazole-3-carbaldehyde**. This compound is a key intermediate in the synthesis of various polyfunctionalized 3-substituted indazoles, a class of molecules that has garnered significant attention in medicinal chemistry, particularly as kinase inhibitors.^{[1][2]}

Core Chemical and Physical Properties

6-Nitro-1H-indazole-3-carbaldehyde is a solid, typically appearing as an orange or yellowish to brown powder.^{[3][4]} Its chemical structure is characterized by an indazole core with a nitro group at the 6-position and a carbaldehyde group at the 3-position.

Property	Value	Source
Molecular Formula	C ₈ H ₅ N ₃ O ₃	[5][6]
Molecular Weight	191.14 g/mol	[7]
Melting Point	120-160°C (decomposes above 200°C)	[4]
Boiling Point	463.5 °C at 760 mmHg (Predicted)	
Density	1.612 g/cm ³	[7]
Appearance	Orange to yellow-brown solid	[3][4]
CAS Number	315203-37-3	[6][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **6-Nitro-1H-indazole-3-carbaldehyde**.

Technique	Data	Source
¹ H NMR (400 MHz, DMSO-d ₆)	δ = 10.22 (s, 1H), 8.57 (d, J = 1.5 Hz, 1H), 8.29 (dd, J = 0.5, 8.9 Hz, 1H), 8.13 (dd, J = 2.0, 8.9 Hz, 1H)	[4]
¹³ C NMR (100 MHz, DMSO-d ₆)	δ = 187.7, 146.9, 124.0, 122.4, 118.7, 108.6	[4]
Mass Spectrometry (LC-MS)	m/z = 190.05 (MH ⁺)	[4]

Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

A primary synthetic route to **6-Nitro-1H-indazole-3-carbaldehyde** involves the nitrosation of 6-nitroindole.[4] This transformation represents a key scaffold hopping strategy from an indole to a medically relevant indazole core.[3]

Experimental Protocol: Nitrosation of 6-Nitroindole

This protocol is adapted from a general procedure for the synthesis of indazole-3-carboxaldehydes from indoles.^{[1][4]}

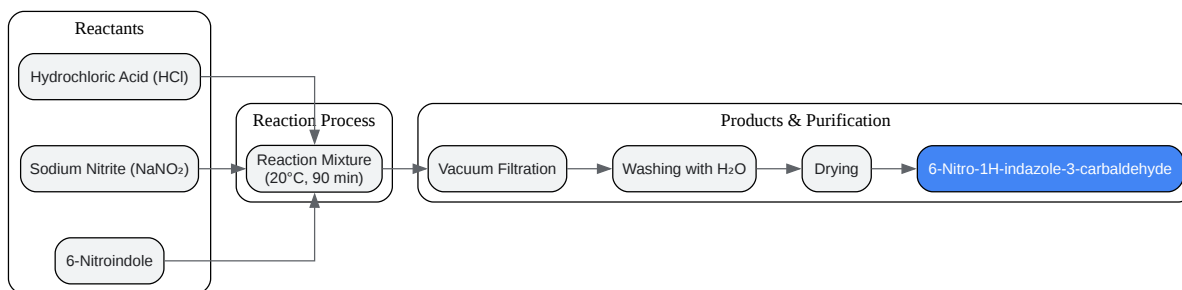
Materials:

- 6-Nitroindole
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl , 6 M)
- Distilled water
- Acetonitrile (HPLC grade)

Procedure:

- In a round-bottomed flask equipped with a stirrer, dissolve sodium nitrite (92.5 mmol) in distilled water (150 mL).
- Slowly add 6-nitroindole (31.7 mmol) to the solution at 20°C.
- Stir the mixture vigorously until a homogeneous suspension is formed (approximately 5 minutes).
- Add 6 M hydrochloric acid (14 mL) dropwise to the suspension over 30 minutes, maintaining the temperature at 20°C.
- Continue stirring the reaction mixture at 20°C for 90 minutes.
- Monitor the reaction completion by taking a small sample, filtering it, dissolving the precipitate in a minimal amount of acetonitrile, and analyzing by LC-MS.
- Upon completion, filter the reaction mixture under vacuum and collect the precipitate.
- Wash the precipitate with distilled water (50 mL).

- Dry the washed precipitate to yield **6-nitro-1H-indazole-3-carbaldehyde** as an orange solid (77% yield).[4]



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Synthesis workflow for **6-Nitro-1H-indazole-3-carbaldehyde**.

Chemical Reactivity and Potential Applications

The chemical reactivity of **6-Nitro-1H-indazole-3-carbaldehyde** is dictated by its three key structural components: the indazole ring, the aldehyde group, and the nitro group. The aldehyde function can be readily converted into other functionalities, making it a versatile intermediate for the synthesis of diverse 3-substituted indazoles.[2]

Reactions involving the Aldehyde Group:

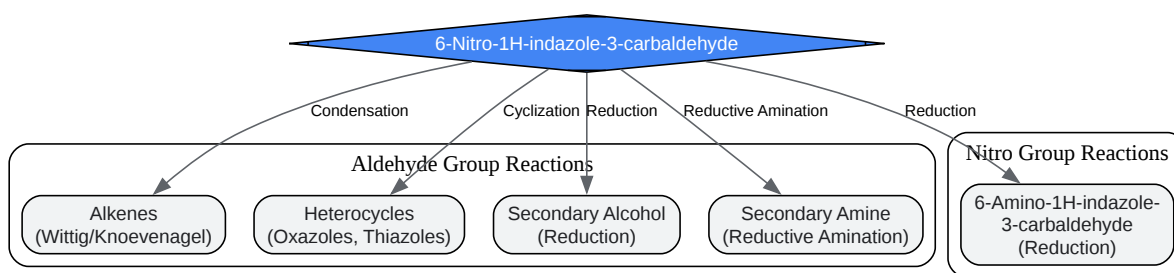
- Condensation Reactions: The aldehyde can participate in Knoevenagel and Wittig condensations to form alkenes.[2]
- Cyclization Reactions: It can be used to construct various heteroaromatic systems like oxazoles, thiazoles, and benzimidazoles.[2]
- Reduction: The aldehyde can be reduced to a secondary alcohol.

- Reductive Amination: It can be converted to a secondary amine.

Reactions involving the Nitro Group:

- Reduction: The nitro group is susceptible to reduction, which would yield the corresponding 6-amino-1H-indazole-3-carbaldehyde. This transformation is significant as it converts an electron-withdrawing group into an electron-donating group, thereby altering the electronic properties of the molecule and opening up further derivatization possibilities.[3]

The dual functionality of **6-Nitro-1H-indazole-3-carbaldehyde** makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly kinase inhibitors.[1][2]



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Potential reactivity of **6-Nitro-1H-indazole-3-carbaldehyde**.

Biological Significance and Future Directions

While specific biological activity data for **6-Nitro-1H-indazole-3-carbaldehyde** is not extensively reported in the reviewed literature, the indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors.[1][2] The functional groups present in this molecule offer multiple points for diversification, making it an attractive starting material for generating libraries of novel compounds for drug discovery programs. Future research could focus on synthesizing derivatives of **6-Nitro-1H-indazole-3-carbaldehyde** and evaluating their biological activities against various kinase targets and other therapeutically relevant enzymes.

The development of optimized and scalable synthetic routes will also be crucial for its broader application in medicinal chemistry.

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